3,5-dimethoxy-N,N-dimethylbenzamide
Description
Significance of Aromatic Amides in Synthetic Organic Chemistry
Aromatic amides are of paramount importance in synthetic organic chemistry due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. numberanalytics.comnumberanalytics.com The amide bond itself is a fundamental linkage in peptides and proteins, and its presence in aromatic systems confers specific chemical and physical properties. numberanalytics.com These compounds serve as crucial building blocks for the synthesis of more complex molecules, including a significant number of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov In fact, a substantial portion of top-selling drugs are based on amide derivatives, highlighting their role in medicinal chemistry. nih.gov The reactivity of the aromatic ring, influenced by the amide substituent, allows for a wide range of chemical transformations, making aromatic amides key precursors in diverse synthetic pathways. numberanalytics.comsolubilityofthings.com
Research Landscape of N,N-Dialkylbenzamides and their Synthetic Utility
N,N-dialkylbenzamides, characterized by two alkyl groups on the amide nitrogen, represent a significant subclass of benzamides. The N,N-diethylamide functional group, for example, is widely utilized as a directed metalation group (DMG) in organic synthesis. nih.gov This powerful synthetic strategy, known as directed ortho-metalation (DoM), allows for the regioselective functionalization of the aromatic ring at the position adjacent to the amide group. nih.gov The strong Lewis basicity of the N,N-dialkylamide group facilitates coordination with an alkyllithium base, directing deprotonation to the ortho-position. nih.gov This methodology provides a reliable route to a wide variety of substituted aromatic compounds.
The synthesis of N,N-dialkylbenzamides can be achieved through various methods, including the reaction of a corresponding benzoic acid with a dialkylamine. nih.gov One notable method is the Mitsunobu reaction, which has been applied to the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This demonstrates the ongoing development of novel synthetic protocols to access this important class of compounds. The research landscape for N,N-dialkylbenzamides is rich, with applications extending to their use as hydrotropic agents to increase the aqueous solubility of poorly soluble drugs and as reagents in various chemical transformations. sigmaaldrich.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-5-9(14-3)7-10(6-8)15-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYAKHARUNZTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conclusion
The study of specific chemical entities like 3,5-dimethoxy-N,N-dimethylbenzamide is emblematic of the broader endeavors in organic chemistry. Understanding its synthesis, properties, and potential reactivity within the context of aromatic amides, methoxylated scaffolds, and N,N-dialkylbenzamides provides valuable insights for the design and creation of new molecules with tailored functions. While the direct research applications of this particular compound may not be as widely reported as some of its analogues, its chemical framework represents a confluence of important structural motifs that are central to modern synthetic and medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through various NMR experiments, it is possible to map out the carbon and proton framework of 3,5-dimethoxy-N,N-dimethylbenzamide.
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons appear as a multiplet in the range of δ 7.45–7.25 ppm. The two methoxy (B1213986) groups (–OCH₃) give rise to a sharp singlet at approximately δ 3.81 ppm, integrating to six protons. The N,N-dimethyl groups (–N(CH₃)₂) appear as two separate singlets at δ 3.09 and δ 2.98 ppm, each integrating to three protons. rsc.org This separation of the N-methyl proton signals is due to the hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted benzamides. reddit.com
¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.45–7.25 | m | 4H | Aromatic protons |
| 3.81 | s | 6H | Methoxy (OCH₃) protons |
| 3.09 | s | 3H | N-methyl (N(CH₃)₂) proton |
| 2.98 | s | 3H | N-methyl (N(CH₃)₂) proton |
Solvent: CDCl₃
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbon of the amide group is typically observed furthest downfield. rsc.org The aromatic carbons show distinct chemical shifts, with the carbons bearing the methoxy groups appearing at a different field than the others. The carbons of the methoxy and N,N-dimethyl groups also have characteristic chemical shifts. rsc.org
¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 171.2 | C=O (Amide carbonyl) |
| 160.6 | C3, C5 (Aromatic) |
| 138.1 | C1 (Aromatic) |
| 104.7 | C2, C6 (Aromatic) |
| 101.4 | C4 (Aromatic) |
| 55.3 | OCH₃ (Methoxy carbons) |
| 39.7 | N(CH₃)₂ (N-methyl carbon) |
| 35.1 | N(CH₃)₂ (N-methyl carbon) |
Solvent: CDCl₃. rsc.org
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. sdsu.edu
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment would link the proton signals of the methoxy and N,N-dimethyl groups to their corresponding carbon signals.
Lanthanide-Induced-Shift (LIS) analysis is a technique used to probe the conformation of molecules in solution. rsc.org By adding a lanthanide shift reagent to the NMR sample, the chemical shifts of the protons are altered to an extent that depends on their distance from the lanthanide ion, which coordinates to a Lewis basic site in the molecule. In this compound, the primary coordination site for a lanthanide ion would be the carbonyl oxygen of the amide group. The resulting shifts in the proton signals can provide valuable information about the preferred conformation of the molecule in solution, particularly regarding the orientation of the N,N-dimethyl groups and the methoxy groups relative to the aromatic ring. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination.nih.gov
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₅NO₃), the calculated exact mass is 209.1052 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition of the molecule. rsc.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification.sigmaaldrich.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the stretching vibration of the amide carbonyl group (C=O). The C-N stretching of the tertiary amide would also be present. The C-O stretching of the methoxy groups would likely appear as strong bands in the fingerprint region. Additionally, C-H stretching vibrations of the aromatic ring and the methyl groups would be observed. researchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.
Prediction of Molecular Conformations and Energetic Landscapes
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the potential energy for different spatial arrangements, an energetic landscape can be mapped out. For benzamide (B126) derivatives, DFT studies help in understanding how substituents on the benzene (B151609) ring influence the molecule's geometry. tandfonline.combohrium.com For 3,5-dimethoxy-N,N-dimethylbenzamide, the orientation of the methoxy (B1213986) and dimethylamide groups relative to the benzene ring would be a key determinant of its conformational stability. The rotation around the C-N bond of the amide and the C-O bonds of the methoxy groups would lead to different conformers with varying energy levels. The most stable conformer would be the one with the lowest energy, which is typically found by optimizing the geometry of the molecule.
Computational Studies of Reaction Mechanisms and Transition States
DFT is frequently used to model chemical reactions, allowing for the study of reaction pathways and the identification of high-energy transition states. nih.gov For substituted benzamides, a common reaction is directed ortho-lithiation, where a hydrogen atom at a position ortho to the amide group is replaced. researchgate.netacs.orgacs.org Computational studies on such reactions for model benzamide systems can elucidate the role of the amide group in directing the lithiation and stabilizing the intermediate structures. researchgate.net In the case of this compound, the methoxy groups would also influence the electronic distribution in the aromatic ring, potentially affecting the regioselectivity and energetics of electrophilic aromatic substitution reactions. rutgers.edu DFT calculations can predict the most likely sites for electrophilic attack by analyzing the electron density distribution. nih.gov
Analysis of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the supramolecular assembly and crystal packing of molecules. researchgate.netresearchgate.net While this compound does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its oxygen and nitrogen atoms. The analysis of the Hirshfeld surface is a computational tool often used alongside DFT to visualize and quantify intermolecular interactions in crystals. researchgate.neteurjchem.com For instance, in a related dimethoxy-chalcone, C-H···O contacts were identified as significant contributors to the supramolecular architecture. researchgate.net Similar interactions would be expected to influence the solid-state structure of this compound.
Ab Initio and Localized Orbital Methods for Electron Correlation
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide very accurate results. Localized orbital methods are used to analyze the electronic structure in terms of localized bonds, lone pairs, and anti-bonding orbitals, which can be more intuitive for chemists. These methods can be applied to study electron correlation effects, which are important for accurately describing the electronic energy and properties of molecules. nih.gov For this compound, these high-level calculations could provide a more detailed understanding of the electronic interactions between the substituents and the aromatic ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic structure by analyzing the electron density of a molecule in terms of localized orbitals. NBO analysis provides information about charge transfer interactions between filled and vacant orbitals, which can be related to the stability and reactivity of the molecule. For instance, in a study of chiral benzimidazoles, which are also substituted aromatic compounds, NBO analysis was used to understand electronic effects. In the context of this compound, NBO analysis could quantify the delocalization of electron density from the methoxy and dimethylamino groups into the benzene ring, providing a deeper understanding of its electronic properties.
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches
Quantum mechanical/molecular mechanical (QM/MM) hybrid approaches represent a powerful computational methodology for studying chemical processes in large, complex systems such as enzymes or reactions in solution. This method partitions the system under investigation into two regions: a smaller, chemically active part that is treated with quantum mechanics (QM), and a larger surrounding environment that is described by the more computationally efficient molecular mechanics (MM) force fields. acs.org This dual-level treatment allows for the accurate modeling of electronic changes, such as bond formation and breaking, within the QM region, while simultaneously accounting for the influence of the broader environment.
The core idea behind QM/MM methods, pioneered by Warshel, Levitt, and Karplus, is to combine the accuracy of QM for the reactive center with the efficiency of MM for the surroundings. acs.org The total energy of the system in an additive QM/MM scheme is calculated by combining the energy of the QM region, the energy of the MM region, and the interaction energy between the two. The interaction term is crucial as it describes how the electronic structure of the QM region is influenced by the electrostatic field and van der Waals forces of the MM environment, and vice versa.
These methods are particularly well-suited for studying enzymatic reactions, where the active site (the QM region) is embedded within a large protein and often solvent molecules (the MM region). nih.govrsc.org The protein environment can play a critical role in stabilizing transition states and modulating reaction pathways through electrostatic interactions and steric constraints. nih.gov QM/MM simulations can elucidate these environmental effects with a level of detail that is often inaccessible to experimental techniques alone.
For a molecule like this compound, a QM/MM approach could be employed to study its behavior in various environments. For instance, if its interaction with a biological target, such as a receptor or enzyme, were to be investigated, the benzamide derivative and key interacting residues in the active site would constitute the QM region. The rest of the protein and surrounding solvent would be treated with MM. This would allow for a detailed analysis of the binding mode, interaction energies, and any potential chemical reactions, such as hydrolysis of the amide bond.
Illustrative Research Findings from a Hypothetical QM/MM Study
While specific QM/MM studies on this compound are not available in the current literature, we can present a hypothetical data table to illustrate the type of detailed research findings such a study could yield. The following table showcases potential results from a QM/MM simulation investigating the interaction of this compound with a hypothetical enzyme active site.
Table 1: Hypothetical QM/MM Calculated Interaction Energies for this compound with an Enzyme Active Site
| Interacting Residue | Interaction Type | Distance (Å) | QM/MM Interaction Energy (kcal/mol) |
| ASP 120 | Hydrogen Bond (O of C=O with NH) | 2.85 | -5.2 |
| PHE 250 | π-π Stacking (Benzene ring with Phenylalanine) | 3.50 | -3.8 |
| TYR 90 | Hydrogen Bond (Methoxy O with OH) | 2.95 | -2.5 |
| LEU 115 | van der Waals | 3.80 | -1.1 |
| Water 308 | Hydrogen Bond (C=O with H₂O) | 2.80 | -4.5 |
| Total | -17.1 |
Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate the potential output of a QM/MM study. These values are not based on actual experimental or computational results for this compound.
Such a table would provide quantitative insights into the key interactions stabilizing the compound within the active site. For example, the data could reveal the specific amino acid residues that contribute most significantly to the binding affinity and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).
Furthermore, QM/MM simulations can be used to model the reaction pathway of an enzymatic process involving the substrate. This would involve locating the transition state structure and calculating the activation energy barrier, providing crucial information about the reaction mechanism and kinetics. nih.gov
Role in Advanced Organic Synthesis and Chemical Transformations
Utilization as a Synthetic Building Block for Complex Molecules
The strategic placement of methoxy (B1213986) and N,N-dimethylamide groups on the benzene (B151609) ring of 3,5-dimethoxy-N,N-dimethylbenzamide makes it an important building block for the synthesis of more complex molecules, including natural products and their analogues. The electron-rich nature of the aromatic ring, enhanced by the two methoxy groups, facilitates electrophilic aromatic substitution reactions. Simultaneously, the N,N-dimethylamide group can be hydrolyzed to a carboxylic acid or transformed into other functional groups, providing a handle for further molecular elaboration.
While β-Nicotinamide adenine (B156593) dinucleotide (β-NAD) has been identified as a building block in the biosynthesis of a novel class of natural products nih.govuni-konstanz.de, the tailored synthesis of complex organic molecules often relies on strategically functionalized aromatic precursors like this compound. The compound N,N-dimethylformamide (DMF) itself is recognized as a multipurpose building block in organic synthesis nih.gov. In a similar vein, the N,N-dimethylbenzamide core of the title compound provides a stable and reactive platform for constructing intricate molecular frameworks.
Directing Group in Directed Functionalization Reactions
The N,N-dimethylamide group in this compound plays a crucial role as a directing group in directed functionalization reactions, most notably in directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This powerful strategy allows for the regioselective introduction of substituents at the positions ortho to the amide group. The reaction involves the deprotonation of an ortho-proton by a strong base, typically an organolithium reagent, to form a stable aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
The general principle of DoM involves the coordination of the lithium reagent to the heteroatom of the directing metalation group (DMG), which in this case is the oxygen of the amide. This coordination increases the acidity of the adjacent ortho-protons, facilitating their removal. wikipedia.org The N-cumylsulfonamide group is another powerful DMG that has been utilized in DoM strategies. nih.gov
In the case of this compound, the N,N-dimethylamide group directs metalation to the C2 and C6 positions. A study on the closely related N,N-diethyl-3,5-dimethoxybenzamide demonstrated this principle. uwindsor.ca The resulting lithiated species can react with various electrophiles, leading to the synthesis of highly substituted aromatic compounds. This method provides a significant advantage over classical electrophilic aromatic substitution, which would be directed to the positions activated by the methoxy groups (C2, C4, and C6). The DoM strategy thus offers a complementary and highly regioselective approach to functionalizing the aromatic ring.
| Reaction Type | Directing Group | Position of Functionalization | Key Intermediates |
| Directed ortho-Metalation (DoM) | -CON(CH₃)₂ | C2, C6 | Aryllithium species |
| Electrophilic Aromatic Substitution | -OCH₃ | C2, C4, C6 | Sigma complex (arenium ion) |
Precursor for the Construction of Heterocyclic Systems
The functional group array of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds. The amide and methoxy functionalities can be manipulated to participate in cyclization reactions, leading to the formation of diverse ring systems.
Synthesis of 3-Iminobenzo[c]thiophen-1(3H)-one Derivatives
While direct synthesis from this compound is not explicitly documented, a general and facile two-step sequence for the preparation of 3-(Z)-(aryl(or alkyl)imino)benzo[c]thiophen-1(3H)-ones starting from 2-bromo-N,N-dimethylbenzamides has been developed. researchgate.net This methodology involves the reaction of the corresponding 2-lithio-N,N-dimethylbenzamides with isothiocyanates.
Applying this logic to a derivative of this compound, one could envision a pathway where a bromo-substituted analogue, such as 2-bromo-3,5-dimethoxy-N,N-dimethylbenzamide, undergoes lithium-halogen exchange to generate the corresponding 2-lithio species. Subsequent reaction with an isothiocyanate would yield a thiocarbamoyl intermediate, which upon acid-mediated cyclization, would furnish the desired 3-iminobenzo[c]thiophen-1(3H)-one derivative. The hydrolysis of these imines can further provide access to benzo[c]thiophen-1(3H)-one derivatives. clockss.org The synthesis of various substituted benzo[b]thiophenes has been a subject of interest due to their potential biological activities. researchgate.netmdpi.comnih.gov
Formation of Substituted Pyrrolo[2,3-b]pyridines
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. juniperpublishers.comnih.gov Several synthetic routes to this heterocyclic system have been developed. nih.govenamine.net One common approach involves the condensation of substituted aminopyrroles with various precursors.
Although a direct route from this compound is not established, its derivatives could potentially serve as precursors. For instance, functionalization of the aromatic ring via DoM, as described in section 6.2, could introduce functionalities necessary for the subsequent construction of the pyrrole (B145914) ring. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has also been achieved through one-pot, three-component reactions. scielo.org.mx
Preparation of Drug-like Heterocycles
Heterocyclic compounds are fundamental components of a vast number of pharmaceuticals. rsc.orgibmmpeptide.commontclair.edu The development of efficient synthetic methodologies to access functionalized heterocycles is a cornerstone of drug discovery. Benzamide-based compounds have been utilized as building blocks for the synthesis of various drug-like heterocyclic systems, such as 5-aminopyrazoles and their fused derivatives. nih.gov
The structural motifs present in this compound can be strategically exploited to construct such privileged scaffolds. The amide functionality can be a key element in multicomponent reactions for the combinatorial synthesis of fused 3-aminoimidazoles. nih.gov Furthermore, the aromatic core can be modified through reactions like DoM to introduce diverse substituents, thereby allowing for the generation of a library of compounds for biological screening.
Multi-Component Synthesis of Chromeno[2,3-b]pyridines
Chromeno[2,3-b]pyridines are another class of heterocyclic compounds that have attracted interest. While specific multi-component reactions involving this compound for the synthesis of these systems are not reported, the general strategy of multi-component reactions provides a powerful tool for the synthesis of polysubstituted pyridines. rsc.org An unusual Groebke–Blackburn–Bienaymé multicomponent reaction has been reported to yield furo[2,3-c]pyridines. nih.gov
It is conceivable that derivatives of this compound, particularly those functionalized with an aldehyde or a reactive methylene (B1212753) group, could participate in such reactions. For instance, a formylated derivative, obtained through DoM followed by quenching with an appropriate electrophile, could serve as the aldehyde component in a multi-component reaction with an aminopyridine and a C-H acid to construct the chromeno[2,3-b]pyridine framework.
Applications as Chemoselective Acylating Reagents
The utility of N,N-dialkylbenzamides as acylating agents is a subject of ongoing interest in organic synthesis. The reactivity of the carbonyl group in these compounds is modulated by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the two methoxy groups at the meta positions exert an electron-donating effect through resonance, which can influence the electrophilicity of the carbonyl carbon.
While amides are generally less reactive acylating agents than their acyl chloride or anhydride (B1165640) counterparts, this reduced reactivity can be harnessed for chemoselective acylations, where a specific functional group is targeted in a molecule containing multiple reactive sites. The N,N-dimethylamide moiety itself can act as a directing group in certain reactions, and its transformation into other functional groups is a known synthetic strategy.
Although direct and extensive literature on the use of this compound as a chemoselective acylating reagent is not abundant, the principles of amide chemistry suggest its potential in this capacity. For instance, in the presence of a highly nucleophilic organometallic reagent, the amide could undergo nucleophilic acyl substitution. The inherent stability of the amide bond, however, often necessitates activation, for example, through the use of strong Lewis acids or by conversion to a more reactive species. The reactions of N,N-dimethylbenzamide diethylmercaptole with various nucleophiles, such as active methylene compounds, amines, and hydrazines, to form α-dimethylaminobenzylidene derivatives, showcase the potential for N,N-dimethylbenzamides to participate in condensation reactions that are analogous to acylation. researchgate.net
| Parameter | Description |
| Reactivity | The carbonyl carbon of the amide is the electrophilic center for acylation. The electron-donating methoxy groups can modulate this reactivity. |
| Chemoselectivity | The milder reactivity of the amide compared to other acylating agents can allow for selective acylation of more reactive nucleophiles in the presence of less reactive ones. |
| Activation | Activation of the amide, for example with a Lewis acid, may be required to enhance its acylating ability for less reactive nucleophiles. |
Scaffold for Ligand Design in Catalysis
The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and efficiency in a vast array of chemical transformations. The rigid framework and functional group handles of aromatic compounds make them excellent scaffolds for ligand synthesis. This compound presents a promising, albeit not yet extensively explored, scaffold for the design of new ligands.
The core structure of this compound offers several points for modification to introduce coordinating atoms for metal binding. The N,N-dimethyl group could potentially be modified or replaced to incorporate donor atoms like phosphorus or other nitrogen-containing heterocycles. Furthermore, the aromatic ring can be functionalized, for example, through electrophilic aromatic substitution, to introduce additional coordinating moieties.
While specific examples of ligands derived directly from this compound are not prevalent in the literature, the broader class of substituted benzamides has been employed in the construction of ligands for various catalytic applications. For instance, the use of N,N-dialkylamides as catalytic cosolvents in cross-coupling reactions highlights the interaction of these functionalities with catalytic systems. nih.govscispace.com The design of organometallic catalysts often involves the attachment of organic ligands to a metal center, and these ligands play a crucial role in determining the catalyst's reactivity and selectivity. nih.govresearchgate.net The 3,5-dimethoxybenzoyl unit is a recognized structural motif in more complex molecules that do exhibit catalytic or biological activity, suggesting the value of this fragment in molecular design.
| Structural Feature | Potential for Ligand Design |
| Aromatic Ring | Can be functionalized to introduce coordinating groups or to tune the steric and electronic properties of the ligand. |
| N,N-Dimethyl Group | Can be modified or replaced to introduce different donor atoms or chiral auxiliaries. |
| Methoxy Groups | Influence the electronic properties of the aromatic ring and can potentially act as weak coordinating groups. |
Intermediate in the Synthesis of Precursor Pharmacophores
Perhaps the most significant application of this compound is its role as an intermediate in the synthesis of precursor pharmacophores for the development of new therapeutic agents. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 3,5-dimethoxybenzoyl moiety is a recurring feature in a number of biologically active compounds.
Substituted benzamides are a well-established class of compounds in medicinal chemistry, with applications ranging from antiemetics to antipsychotics. The synthesis of complex pharmaceutical agents often involves the use of smaller, functionalized building blocks. This compound can serve as such a building block, providing the 3,5-dimethoxybenzoyl core, which can then be elaborated into a more complex drug candidate.
A notable example of a complex molecule containing a related structural unit is N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine, which has been synthesized and identified as an inhibitor of acyl-CoA: cholesterol O-acyltransferase (ACAT), an important target for the treatment of hypercholesterolemia. nih.gov While this molecule is not directly synthesized from this compound, the presence of the 3,5-dimethoxybenzoyl-related pharmacophore underscores the importance of this structural motif in drug discovery. The synthesis of various N,N-dimethylbenzamide derivatives, such as o-amino-N,N-dimethylbenzamide, as intermediates for herbicides and pharmaceuticals further illustrates the utility of this class of compounds in accessing valuable end-products. google.com
| Bioactive Compound Class | Relevance of the 3,5-Dimethoxybenzoyl Moiety |
| Enzyme Inhibitors | The 3,5-dimethoxybenzoyl group can contribute to the binding affinity of a molecule to the active site of an enzyme, as seen in ACAT inhibitors. nih.gov |
| Agrochemicals | Derivatives of N,N-dimethylbenzamide are used as intermediates in the synthesis of herbicides. google.com |
| Other Pharmaceuticals | The benzamide (B126) scaffold is a common feature in a wide range of drugs, and the 3,5-dimethoxy substitution pattern can be used to fine-tune the pharmacological properties of a molecule. |
Supramolecular Assemblies and Intermolecular Interactions
Investigation of Hydrogen Bonding Networks in Crystal Structures
In the absence of a determined crystal structure for 3,5-dimethoxy-N,N-dimethylbenzamide, a specific analysis of its hydrogen bonding network is not possible. Generally, for a molecule of this type, which lacks traditional hydrogen bond donors (like N-H or O-H groups), conventional hydrogen bonds would not be expected. However, weaker C—H···O interactions, where a hydrogen atom bonded to a carbon atom interacts with an oxygen atom, could play a role in its crystal packing. The oxygen atoms of the methoxy (B1213986) groups and the carbonyl group could potentially act as hydrogen bond acceptors.
Characterization of Intermolecular Contacts (e.g., O···N, C—H···O)
Beyond hydrogen bonding and π-π stacking, other weak intermolecular contacts contribute to the stability of a crystal lattice. For this compound, potential contacts could include:
O···N interactions: The electrostatic interaction between the oxygen atoms (of the methoxy and carbonyl groups) and the nitrogen atom.
C—H···O interactions: As mentioned earlier, these weak hydrogen bonds could be significant in the absence of stronger interactions.
A detailed analysis of the distances and angles of these contacts would require crystallographic data.
Self-Assembly Principles of Benzamide (B126) Derivatives
The self-assembly of benzamide derivatives into well-defined supramolecular structures is a topic of significant research interest. The driving forces behind this assembly are typically a combination of hydrogen bonding and π-π stacking interactions. The specific substitution pattern on the benzamide scaffold plays a critical role in directing the self-assembly process, leading to the formation of diverse architectures such as tapes, sheets, and helices. The interplay between the amide group's hydrogen bonding capabilities and the aromatic ring's stacking propensity is key to understanding the resulting supramolecular structures. However, without experimental data for this compound, its specific self-assembly behavior cannot be described.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms of 3,5-Dimethoxy-N,N-Dimethylbenzamide
The synthesis of this compound is typically achieved through a standard amidation reaction. The most common route involves the conversion of 3,5-dimethoxybenzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 3,5-dimethoxybenzoyl chloride is then reacted with dimethylamine (B145610), often in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct, to yield the final tertiary amide.
The dominant reactivity paradigm of this compound is Directed ortho-Metalation (DoM) . This powerful synthetic strategy enables the regioselective deprotonation of an aromatic ring at a position ortho (adjacent) to a Directed Metalation Group (DMG). wikipedia.org In this molecule, both the tertiary amide (-CONMe₂) and the two methoxy (B1213986) (-OMe) groups function as DMGs.
The N,N-dimethylamide is one of the most powerful classes of DMGs due to its ability to form a stable chelation complex with an organolithium base, such as n-butyllithium or sec-butyllithium. organic-chemistry.org This complexation pre-coordinates the base, drastically increasing the kinetic acidity of the adjacent ortho protons. baranlab.org The methoxy groups also act as effective DMGs, albeit weaker than the tertiary amide.
A critical feature of this molecule is the synergistic effect of the three DMGs. The N,N-dimethylamide group and the two meta-positioned methoxy groups cooperate to direct metalation exclusively to the C-2 position, which is ortho to the amide and situated between the two methoxy groups. uwindsor.ca This high regioselectivity is a cornerstone of its utility, allowing for the precise introduction of an electrophile at a single, predictable location on the benzene (B151609) ring. wikipedia.orguwindsor.ca The process involves the formation of a transient aryllithium intermediate at the C-2 position, which can then be quenched with a wide range of electrophiles to introduce new functional groups.
Interactive Table: Functional Group Roles in Directed ortho-Metalation
| Functional Group | Type | Role in Directed ortho-Metalation (DoM) | Relative Strength |
| -CON(CH₃)₂ | Tertiary Amide | Primary DMG; chelates the organolithium reagent, directing deprotonation to the ortho C-2 and C-6 positions. | Strong |
| -OCH₃ | Methoxy Ether | Secondary DMG; coordinates with the organolithium reagent, directing deprotonation to its ortho positions. | Moderate |
Unexplored Mechanistic Pathways and Reaction Scope
While the outcome of the DoM reaction on this compound is well-established, the intricate mechanistic details for this specific substrate remain largely unexplored. The precise nature of the organolithium aggregate in solution, the kinetics of the deprotonation step, and the exact structure of the lithiated intermediate have not been the subject of dedicated study. Such investigations could provide deeper insight into the cooperative effects of multiple DMGs on a single aromatic ring.
The reaction scope, following the C-2 lithiation, is theoretically broad but has not been exhaustively documented. While reactions with simple electrophiles like silyl (B83357) chlorides, alkyl halides, and carbon dioxide are predictable, the utility with more complex, sterically demanding, or functionally sensitive electrophiles is an area ripe for exploration.
Furthermore, alternative mechanistic pathways are entirely unexplored. For instance, overcoming the powerful directing influence of the amide and methoxy groups to achieve metalation at the C-4 or C-6 positions would represent a significant challenge and a novel transformation. This might theoretically be achievable through the use of sterically hindered bases, different metalating agents (e.g., sodium or potassium bases), or advanced techniques that could favor thermodynamic over kinetic deprotonation, but such pathways have not been reported.
Advancements in Computational Predictions for Design and Reactivity
Modern computational chemistry offers powerful tools for elucidating the reactivity of molecules like this compound, yet specific computational studies on this compound are not prevalent in the literature. Methodologies such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) could provide significant insights. uwindsor.ca
Potential Computational Applications:
Modeling Intermediates: DFT calculations can be employed to model the initial complex formed between the benzamide (B126) and the organolithium reagent, predicting the most stable geometry and confirming the chelation effect of the amide group.
Predicting Regioselectivity: The activation energies for proton abstraction from the C-2 versus the C-4/C-6 positions can be calculated. This would computationally validate the observed C-2 selectivity and quantify the energetic preference, offering a deeper understanding of the directing group synergy.
Mechanism Elucidation: Transition states for the lithiation step and subsequent reactions with various electrophiles can be modeled. Analyses like Electron Localization Function (ELF) and Non-Covalent Interactions (NCI) can visualize the bonding changes and stabilizing interactions throughout the reaction pathway. uwindsor.ca
Rational Reaction Design: Computational predictions can guide experimental work by forecasting the likely outcome of reactions with novel electrophiles or under different conditions (e.g., with different solvents or additives), potentially accelerating the discovery of new transformations.
Emerging Roles in Novel Chemical Transformations
The primary role of this compound is as a highly valuable and specialized building block in organic synthesis. Its ability to undergo clean, high-yielding C-2 functionalization makes it a gateway to a variety of 1,2,3,5-tetrasubstituted aromatic compounds, which can be challenging to prepare through classical electrophilic aromatic substitution methods.
Its emerging role lies in its application as a key intermediate in the synthesis of complex molecules with specific oxygenation patterns, such as certain natural products or pharmaceutical targets. After the initial DoM and electrophilic quench, the molecule contains multiple handles for further chemical modification.
A significant area for novel transformations involves the subsequent manipulation of the powerful amide DMG. While tertiary amides are notoriously robust, methods exist for their conversion into other functional groups such as aldehydes, ketones, or even their complete removal via hydrolysis. uwindsor.ca The development of efficient and mild methods to transform the amide group in the context of the now sterically crowded, polysubstituted ring would greatly expand the synthetic utility of this reagent, allowing it to serve as a transient functional group in complex synthetic routes. This positions this compound as a foundational element for constructing elaborate molecular architectures.
Q & A
Basic: What are the optimized synthetic routes for 3,5-dimethoxy-N,N-dimethylbenzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with dimethylamine derivatives. A common approach is using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which facilitates amide bond formation under mild conditions . Key variables affecting yield include:
- Temperature: Reflux in ethanol or THF (60–80°C) improves reaction kinetics.
- Catalyst: Acidic conditions (e.g., glacial acetic acid) enhance electrophilicity of the carbonyl group .
- Solvent: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction purification to remove residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
